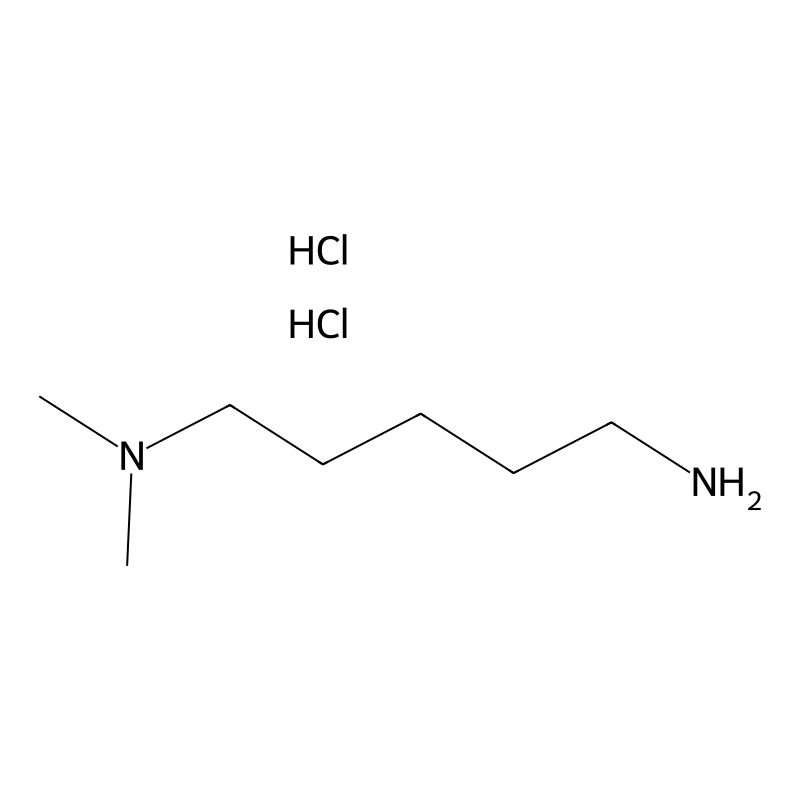N1,N1-Dimethylpentane-1,5-diamine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Manipulating Carbon-Hydrogen Bonds
Scientific Field: Medicinal Chemistry
Application Summary: A team of chemists has developed a novel method for manipulating carbon-hydrogen bonds. This groundbreaking discovery provides new insights into the molecular interactions of positively charged carbon atoms.
Methods of Application: The process involves breaking and forming bonds between atoms.
Oil Spill Remediation
Scientific Field: Environmental Science and Pollution Research
Application Summary: In this study, inexpensive magnetite nanoparticles (Fe 3 O 4) were prepared and applied to oil spill remediation.
Methods of Application: Two novel hydrophobic amides, HADN and HATN, were prepared and applied to Fe 3 O 4 surface modification, producing HAN-Fe 3 O 4 and HAT-Fe 3 O 4, respectively.
Results or Outcomes: The efficiency of HAN-Fe 3 O 4 and HAT-Fe 3 O 4 for oil spill remediation (EOSR) was investigated using different HAN-Fe 3 O 4 and HAT-Fe 3 O 4 weights and at various contact times.
N1,N1-Dimethylpentane-1,5-diamine dihydrochloride is an organic compound with the molecular formula C9H22Cl2N2. It is a derivative of pentane and features two dimethylamino groups attached to the terminal carbon atoms. This compound is typically encountered as a solid or liquid, depending on the temperature and conditions, and it has a molecular weight of approximately 203.15 g/mol. The compound is often stored under inert conditions at room temperature to maintain its stability and purity, which is generally around 97% .
- The mechanism of action for (5-aminopentyl)dimethylamine dihydrochloride is unknown due to a lack of specific research.
- However, similar diamine structures can have various applications based on their functional groups:
- Polyamine precursors: Diamines can be used as building blocks for the synthesis of polymers with specific properties [].
- Metal chelators: Some diamines can form complexes with metal ions, making them useful for chelation therapy or metal ion detection [].
- Bioactive molecules: Certain diamines can exhibit biological activity, such as acting as enzyme inhibitors or affecting cellular processes.
- Information on specific hazards associated with (5-aminopentyl)dimethylamine dihydrochloride is unavailable.
- However, diamines in general can possess some hazardous properties:
- Skin and eye irritation: Diamines can be irritating to the skin and eyes upon contact.
- Corrosivity: Stronger diamines can be corrosive.
- Toxicity: Depending on the structure, some diamines may be toxic if ingested or inhaled.
- Alkylation: The amine groups can undergo alkylation reactions, allowing the introduction of alkyl groups from alkyl halides.
- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as the dihydrochloride form.
- Condensation Reactions: It can react with carbonyl compounds to form imines or amides under appropriate conditions.
These reactions are significant in synthetic organic chemistry for constructing more complex molecules.
Several methods can be employed for synthesizing N1,N1-Dimethylpentane-1,5-diamine dihydrochloride:
- Alkylation of Pentane-1,5-diamine: Starting from pentane-1,5-diamine, dimethyl sulfate or another suitable methylating agent can be used to introduce the dimethyl groups.
- Reductive Amination: This method involves the reaction of an appropriate aldehyde or ketone with ammonia or an amine in the presence of reducing agents.
These methods yield the desired compound while allowing for variations in conditions to optimize yield and purity.
N1,N1-Dimethylpentane-1,5-diamine dihydrochloride finds applications in several fields:
- Pharmaceuticals: It may serve as an intermediate in drug synthesis due to its amine functionalities.
- Chemical Research: Utilized in studies involving amine reactivity and synthesis of complex organic molecules.
- Biochemical
Interaction studies involving N1,N1-Dimethylpentane-1,5-diamine dihydrochloride focus on its reactivity with biological molecules and other chemical species. Research indicates that similar diamines can interact with proteins and nucleic acids, influencing their structure and function. Understanding these interactions is crucial for elucidating the compound's potential biological roles.
Several compounds share structural similarities with N1,N1-Dimethylpentane-1,5-diamine dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Dimethylhexane-1,6-diamine | C10H24N2 | Longer carbon chain; potential for different reactivity patterns. |
| N,N-Dimethylbutane-1,4-diamine | C8H20N2 | Shorter chain; may exhibit different biological activities. |
| 2-Methylpentane-1,5-diamine | C9H21N2 | Branching at different positions; affects physical properties. |
These compounds demonstrate variations in chain length and branching that influence their chemical behavior and potential applications.








